N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

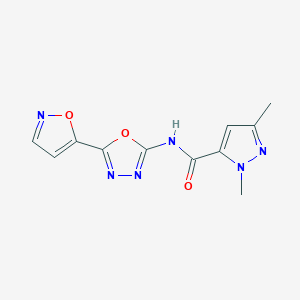

This compound features a hybrid heterocyclic scaffold comprising a 1,3-dimethylpyrazole core linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with an isoxazol-5-yl moiety.

Properties

IUPAC Name |

2,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O3/c1-6-5-7(17(2)16-6)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSRQYSUZTLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a [2+3] cycloaddition reaction between nitrile oxides and alkenes.

Formation of Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, converting it to more reduced forms such as hydrazides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules due to its multiple reactive sites.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. For example, the isoxazole ring may interact with enzyme active sites, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Pyrazole-Oxadiazole/Carboxamide Families

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

Key Observations:

Substituent Impact on Physicochemical Properties: The target compound’s isoxazolyl group may enhance π-π stacking interactions in biological targets compared to the chlorophenyl or cyano groups in derivatives .

Synthetic Accessibility :

- Carboxamide-linked pyrazole derivatives (e.g., 3a–3e in ) are typically synthesized via EDCI/HOBt-mediated coupling, achieving moderate yields (62–71%). The target compound likely follows a similar pathway but may require specialized handling due to the reactive isoxazole ring .

Biological Relevance :

- While the target compound’s bioactivity remains uncharacterized, analogs like 3a–3e exhibit structural motifs associated with kinase inhibition (e.g., pyrazole-carboxamide scaffolds in EGFR inhibitors) .

- The oxadiazole-isoxazole hybrid in the target may confer metabolic stability over furanyl- or chlorophenyl-substituted derivatives, as seen in protease-resistant drug candidates .

Challenges and Opportunities

- Knowledge Gaps: Direct comparative data on the target compound’s solubility, stability, and bioactivity are absent in the reviewed literature.

- Design Recommendations: Introducing electron-withdrawing groups (e.g., cyano as in 3a–3e) could improve crystallinity, while fluorinated side chains (as in ) might optimize pharmacokinetics .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure incorporates isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 341.35 g/mol |

| CAS Number | 1060169-23-4 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of isoxazole and oxadiazole rings allows the compound to modulate enzyme activities involved in inflammatory pathways and other biological processes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation .

Pharmacological Activities

Research indicates that compounds containing pyrazole scaffolds exhibit a wide range of biological activities. The following sections summarize key findings related to the pharmacological effects of this compound.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For example:

- A series of pyrazole derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some compounds showing up to 85% inhibition at specific concentrations .

- The compound's structure suggests that it may inhibit COX enzymes selectively, which could lead to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial properties of similar pyrazole derivatives have been explored extensively:

- Compounds with a piperidine moiety have shown enhanced antibacterial activity against various strains such as E. coli and S. aureus .

- In vitro studies have indicated that certain derivatives exhibit comparable or superior activity against standard antibiotics like ampicillin and ketoconazole .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties:

- Some studies have reported that specific pyrazole compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies and Research Findings

A review of recent literature highlights various studies focusing on the synthesis and biological evaluation of pyrazole-based compounds:

- Study on Anti-inflammatory Activity : Researchers synthesized a novel series of 1-acetyl-pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced edema models in rats. Results indicated significant reductions in edema compared to control groups .

- Antimicrobial Evaluation : Another study tested a range of pyrazole compounds against multiple bacterial strains. One derivative demonstrated potent activity against Klebsiella pneumoniae, suggesting its potential use in treating resistant infections .

- Mechanistic Insights : Detailed investigations into the mechanism revealed that certain derivatives could inhibit specific kinases involved in inflammatory signaling pathways, further elucidating their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 1,3-dimethylpyrazole-5-carboxamide derivatives with functionalized isoxazole-oxadiazole intermediates. Key parameters include:

- Solvent selection : Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, facilitating nucleophilic substitutions (e.g., K₂CO₃-mediated alkylation) .

- Catalyst/base optimization : K₂CO₃ (1.2 mmol) ensures deprotonation of thiol groups in intermediates like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol .

- Reaction monitoring : Thin-layer chromatography (TLC) and NMR are used to track intermediates.

- Yield enhancement : Ultrasound-assisted methods can reduce reaction times by 30–50% compared to traditional stirring .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on pyrazole at δ ~2.5 ppm) and confirms carboxamide connectivity .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650–1700 cm⁻¹) and oxadiazole/isoxazole ring vibrations .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between heterocyclic rings, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the oxadiazole and isoxazole rings .

- Molecular docking : Screens against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina; binding affinities (ΔG) correlate with in vitro inhibition data .

- Reaction path simulation : Quantum chemical calculations (e.g., Gaussian 16) model intermediates in hydrolysis or alkylation reactions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity and IC₅₀ (half-maximal inhibitory concentration) for cancer cell lines .

- Control experiments : Compare with structurally analogous compounds (e.g., thiadiazole vs. oxadiazole derivatives) to isolate the role of specific heterocycles .

- Target validation : Employ CRISPR-Cas9 knockout models to confirm enzyme/receptor dependencies (e.g., EGFR or Topoisomerase II) .

Q. What experimental strategies elucidate the compound’s reaction mechanisms under varying pH or temperature?

- Methodological Answer :

- Kinetic studies : Monitor reaction rates via HPLC under acidic (pH 3–5) vs. basic (pH 9–11) conditions to identify pH-dependent degradation pathways .

- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis of the carboxamide group .

- Variable-temperature NMR : Detects conformational changes in the oxadiazole ring at elevated temperatures (e.g., 50–80°C) .

Q. How can researchers design SAR studies to optimize the compound’s bioactivity?

- Methodological Answer :

- Scaffold diversification : Synthesize derivatives with substituents (e.g., -CF₃, -OCH₃) at the pyrazole or isoxazole positions to assess steric/electronic effects .

- In silico QSAR models : Train models using datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict cytotoxicity .

- Crystallographic fragment screening : Identify binding motifs by co-crystallizing the compound with target proteins (e.g., kinases) .

Q. What methodologies are used to study interactions between this compound and heterocyclic systems in biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to enzymes like acetylcholinesterase .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for carboxamide-enzyme interactions .

- Cryo-EM : Resolves structural changes in membrane-bound receptors (e.g., GPCRs) upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.